Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate

Description

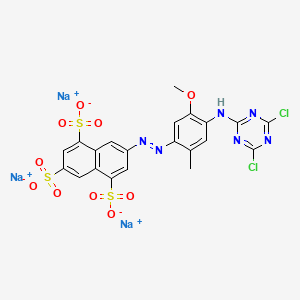

Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is a synthetic azo dye characterized by a naphthalene core substituted with three sulfonate groups, an azo linkage (-N=N-), and a triazine ring bearing chloro and amino substituents. This structure confers high water solubility (due to sulfonate groups) and stability, making it suitable for textile and industrial dye applications. The triazine moiety enhances reactivity, enabling covalent bonding with substrates like cellulose .

Properties

CAS No. |

85631-80-7 |

|---|---|

Molecular Formula |

C21H13Cl2N6Na3O10S3 |

Molecular Weight |

745.4 g/mol |

IUPAC Name |

trisodium;7-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C21H16Cl2N6O10S3.3Na/c1-9-3-15(24-21-26-19(22)25-20(23)27-21)16(39-2)8-14(9)29-28-10-4-12-13(17(5-10)41(33,34)35)6-11(40(30,31)32)7-18(12)42(36,37)38;;;/h3-8H,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,24,25,26,27);;;/q;3*+1/p-3 |

InChI Key |

BDTKYWIRNJPSPQ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)Cl)Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate involves multiple steps:

Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine, which is then coupled with 5-methoxy-2-methylphenylamine to form an intermediate.

Coupling Reaction: This intermediate undergoes a coupling reaction with naphthalene-1,3,5-trisulphonic acid to form the final azo compound.

Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for the efficient production of this dye.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.

Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the chlorine atoms on the triazine ring.

Major Products

Oxidation: Oxidative cleavage products of the azo linkage.

Reduction: Corresponding amines and their derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Dye Chemistry

Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is primarily utilized as a dye in textiles and paper industries. Its vibrant color properties make it suitable for coloring various materials. The compound is categorized under azo dyes known for their stability and vivid hues.

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent for detecting specific metal ions due to its ability to form colored complexes. For instance:

- Metal Ion Detection: It can be used to detect the presence of metals such as copper and lead in environmental samples through colorimetric methods.

Biological Studies

Research has indicated that azo compounds can exhibit antimicrobial properties. This compound may be investigated for its potential biological activities against various pathogens.

Safety Considerations

The compound has been classified with certain risk and safety statements:

| Symbol (GHS) | GHS07 |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation |

| Precautionary Statements | P264: Wash hands thoroughly after handling; P280: Wear protective gloves/eye protection . |

Case Study 1: Textile Industry Application

A study conducted on the application of this compound in dyeing cotton fabrics demonstrated that it provides excellent wash fastness and light fastness properties. This makes it a preferred choice for high-quality textile products.

Case Study 2: Environmental Monitoring

An investigation into the use of this compound for the detection of heavy metals in wastewater showed promising results. The colorimetric changes upon metal ion interaction were quantifiable and could be used for real-time monitoring of environmental pollutants.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo linkage and the triazine ring play crucial roles in its binding affinity and specificity. The molecular targets include various proteins and enzymes, where it can act as an inhibitor or activator depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

a. Trisodium 2-[[6-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate

- Molecular Formula : C₃₂H₂₁ClN₇Na₃O₁₃S₃

- Key Differences: Substitution Pattern: The triazine group is linked via a methylamino bridge instead of a direct amino group. Sulfonate Groups: Two sulfonate groups on the naphthalene ring vs. three in the target compound.

- Applications : Similar use as a reactive dye, but reduced water solubility due to fewer sulfonate groups may limit its applicability in high-pH environments .

b. Metsulfuron Methyl Ester (Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Key Differences :

- Core Structure: Benzoate ester with a sulfonylurea linkage instead of a naphthalene-azo system.

- Triazine Substituents: Methoxy and methyl groups enhance herbicidal activity.

- Applications : Acts as a sulfonylurea herbicide, inhibiting acetolactate synthase in plants. The lack of sulfonate groups reduces water solubility, favoring soil adsorption .

Functional Group Variations

- Chloro vs. Methoxy Substituents : The target compound’s dichloro-triazine group increases electrophilicity, enhancing dye-fiber bonding compared to methoxy-substituted triazines (e.g., metsulfuron methyl ester), which prioritize enzyme inhibition .

- Azo vs. Sulfonylurea Linkages : Azo groups enable chromophore formation for dyes, while sulfonylurea groups in herbicides disrupt plant metabolic pathways .

Biodegradability and Environmental Impact

- Naphthalene Degradation : Bacterial enzymes like naphthalene dioxygenase (NDO) exhibit catalytic promiscuity toward naphthalene derivatives. However, the target compound’s chloro and triazine groups may hinder enzymatic breakdown compared to simpler naphthalene sulfonates .

- Persistence : Chloro-substituted triazines are more recalcitrant than methoxy analogs, increasing environmental persistence relative to herbicides like metsulfuron methyl ester .

Data Table: Key Comparative Properties

Research Findings and Implications

- Dye Performance : The target compound’s trisulphonate groups outperform disulphonate analogs in aqueous dyeing processes due to superior solubility .

- Environmental Concerns : Chlorinated triazines may persist in ecosystems, necessitating studies on enzymatic adaptation (e.g., NDO variants) for bioremediation .

- Synthetic Efficiency: Triazine-based dyes require fewer synthesis steps than benzoacridine derivatives (e.g., naphthoquinone analogs), which involve multi-step cyclization .

Biological Activity

Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate, commonly referred to as Reactive Orange 86, is a synthetic dye with significant applications in the textile industry. Its chemical structure includes a triazinyl group and multiple sulfonate groups that enhance its solubility and reactivity. This article explores its biological activity, focusing on its toxicity, environmental impact, and potential therapeutic uses.

- Molecular Formula : C20H14Cl2N8O10S3.3Na

- Molecular Weight : 759.41 g/mol

- CAS Number : 57359-00-9

- Appearance : Typically a reddish-orange powder.

Biological Activity Overview

The biological activity of Reactive Orange 86 can be categorized into several areas:

1. Toxicity

Reactive Orange 86 has been studied for its potential toxic effects on aquatic organisms and humans. The compound's toxicity is primarily attributed to its azo structure, which can undergo reduction to form potentially harmful aromatic amines.

Aquatic Toxicity :

Research indicates that azo dyes like Reactive Orange 86 can have detrimental effects on fish and aquatic invertebrates. For instance:

- LC50 values (lethal concentration for 50% of the population) for various aquatic species have shown significant mortality rates at concentrations as low as 10 mg/L over a 96-hour exposure period .

Human Health Risks :

In humans, exposure to azo dyes has been linked to allergic reactions and potential carcinogenic effects due to the release of amines upon metabolic reduction . Safety data sheets recommend handling with care due to skin and eye irritation potential .

2. Environmental Impact

The environmental persistence of Reactive Orange 86 poses a risk in wastewater treatment settings. Studies have shown that conventional treatment methods may not effectively degrade this dye, leading to accumulation in water bodies .

Degradation Studies :

Advanced oxidation processes (AOPs) have been explored for the degradation of Reactive Orange 86 in wastewater. For example:

- Photocatalytic degradation using titanium dioxide (TiO2) has demonstrated over 90% removal efficiency under UV light within a few hours .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of Reactive Orange 86 on Daphnia magna revealed that exposure resulted in significant behavioral changes and reduced reproduction rates at concentrations above 5 mg/L. This highlights the need for stringent regulations regarding the discharge of such compounds into aquatic environments.

Case Study 2: Degradation Efficiency

In a comparative study of various treatment methods for dye-laden wastewater, the use of AOPs was found to be superior in degrading Reactive Orange 86 compared to traditional biological treatments. The study reported a complete mineralization of the dye within 120 minutes using ozone combined with UV light .

Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate?

- Methodological Answer : Synthesis involves coupling diazonium salts with triazine derivatives under controlled pH (8–10) and temperature (0–5°C). Critical steps include:

-

Purification : Use ion-exchange chromatography to isolate the trisodium salt form.

-

Yield Optimization : Monitor reaction progress via UV-Vis spectroscopy (λ = 480–520 nm for azo-triazine complexes).

-

Safety : Handle dichlorotriazine intermediates in inert atmospheres to prevent hydrolysis .

Parameter Optimal Range Key Challenges Reaction Temperature 0–5°C Exothermic side reactions pH 8–10 Premature salt precipitation Solvent Aqueous methanol (1:1) Phase separation issues

Q. How is this compound characterized structurally and electronically?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : FT-IR (amide I/II bands at 1650–1550 cm⁻¹), NMR (¹³C for aromatic carbons, ¹H for methoxy protons).

- Computational : Density Functional Theory (DFT) to predict HOMO-LUMO gaps (e.g., 3.2–3.5 eV for triazine-azo systems) and TD-DFT for UV-Vis absorption spectra .

Q. What analytical techniques detect this compound in environmental matrices?

- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges followed by LC-MS/MS:

-

SPE Protocol : Condition with methanol, elute with 2-propanol:NH₄OH (95:5).

-

LC Parameters : C18 column, gradient elution (0.1% formic acid in H₂O/MeOH).

-

Detection : MRM transitions for sulfonate (-SO₃⁻) and triazine fragments (e.g., m/z 154 → 110) .

Matrix Recovery (%) LOD (ng/L) Key Interferences Wastewater 85–92 5 Humic acids, surfactants Sludge 70–78 20 Organic matter

Advanced Research Questions

Q. How can computational modeling predict its environmental fate and reactivity?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolysis of the triazine ring using Gaussian09 at B3LYP/6-31G* level. Key intermediates include chloroanilines and sulfonated naphthols .

- Adsorption Studies : Molecular dynamics (MD) to model interactions with soil organic matter (log Kₒₒₜ = 2.8–3.1) .

Q. What contradictions exist in experimental vs. theoretical data for its electronic properties?

- Methodological Answer : Discrepancies arise between TD-DFT-predicted absorbance maxima (e.g., 510 nm) and experimental results (e.g., 490 nm). Mitigate by:

- Solvent Effects : Include polarizable continuum models (PCM) in DFT calculations.

- Aggregation : Account for π-π stacking in concentrated solutions via dimerization studies .

Q. How does its interaction with dissolved organic matter (DOM) affect detection in aquatic systems?

- Methodological Answer : DOM forms non-covalent complexes via sulfonate and triazine groups, altering SPE recovery. Address via:

- Competitive Binding : Add NH₄F (0.1 M) to displace DOM during extraction.

- Quenching Experiments : Use fluorescence quenching to quantify binding constants (K = 10³–10⁴ M⁻¹) .

Q. What methodologies resolve structural ambiguities in its tautomeric forms?

- Methodological Answer :

- pH-Dependent NMR : Track proton shifts in D₂O at pH 2–12 to identify azo vs. hydrazone tautomers.

- X-Ray Crystallography : Co-crystallize with counterions (e.g., K⁺) to stabilize specific tautomers .

Methodological Framework for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.